molecular formula C14H21NO B6362052 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine CAS No. 1240590-78-6

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine

Cat. No.: B6362052
CAS No.: 1240590-78-6
M. Wt: 219.32 g/mol
InChI Key: GRZQRLCGNAPVIX-SNAWJCMRSA-N
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Description

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further linked to a 2-methylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where 4-methoxybenzaldehyde is reacted with 2-methylpropylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic reaction but optimized for large-scale production, with considerations for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated alkyl chain.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: (2E)-3-(4-Methoxyphenyl)propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly in neurobiology.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the alkyl chain and amine group.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.

Uniqueness

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine, a compound with the molecular formula C13H17NO, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a prop-2-en-1-ylamine moiety. Its unique structure contributes to its biological properties, particularly in antimicrobial and anti-inflammatory activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
SolubilityEnhanced as hydrochloride salt

Antimicrobial Properties

Recent studies suggest that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy

In a comparative study, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine was shown to inhibit bacterial growth effectively at concentrations as low as 25 μM. The compound's efficacy was compared with standard antibiotics, demonstrating a promising potential for development as an alternative antimicrobial agent .

Anti-inflammatory Effects

The compound also shows anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that it reduces the secretion of TNF-alpha and IL-6 in activated macrophages.

Research Findings on Anti-inflammatory Activity

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine significantly decreased the levels of inflammatory markers by up to 50% at a concentration of 10 μM .

Potential Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

The anticancer activity is hypothesized to involve the activation of caspase pathways and the modulation of cell cycle regulators. Further studies are required to elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique biological activity of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine, a comparison with structurally similar compounds is essential.

Compound NameStructural VariationBiological Activity
(2E)-3-(4-Hydroxyphenyl)prop-2-en-1-ylamineHydroxy group instead of methoxyDifferent reactivity
(2E)-3-(4-Methylphenyl)prop-2-en-1-ylamineMethyl group instead of methoxyAltered biological activity
(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamineChlorine atom substitutionSignificant chemical changes

This table illustrates how small structural variations can lead to significant differences in chemical behavior and biological activity.

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13/h4-9,12,15H,10-11H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQRLCGNAPVIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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